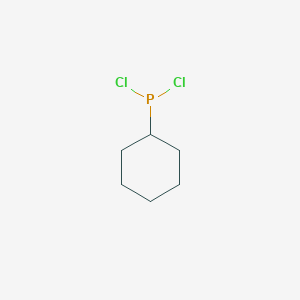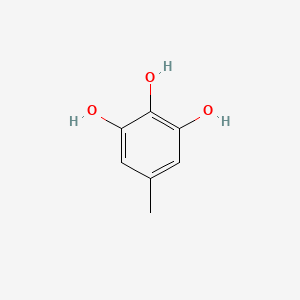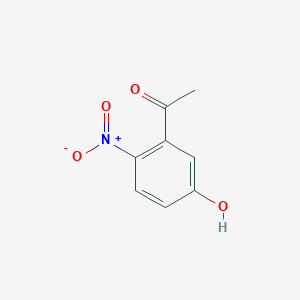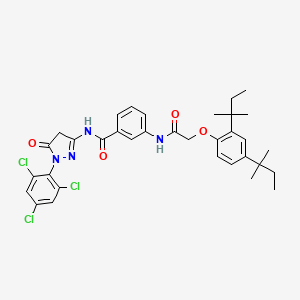
4-Methoxy-3,5-Dinitrotoluol
Übersicht
Beschreibung
4-Methoxy-3,5-dinitrotoluene is a chemical compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3,5-dinitrotoluene consists of a benzene ring with three substituents: a methoxy group (-OCH3) and two nitro groups (-NO2). The methoxy group is attached to the fourth carbon atom, while the nitro groups are attached to the third and fifth carbon atoms .Physical And Chemical Properties Analysis
4-Methoxy-3,5-dinitrotoluene is a solid at room temperature . It has a melting point of 122.0 to 126.0 °C . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
4-Methoxy-3,5-Dinitrotoluol: wird in der Proteomics-Forschung als biochemisches Werkzeug eingesetzt . Seine Eigenschaften ermöglichen die Untersuchung der Proteinexpression, -modifikation und -interaktion. Diese Verbindung kann zur Markierung von Proteinen verwendet werden, was ihre Identifizierung und Quantifizierung in komplexen biologischen Proben erleichtert.
Organische Synthese
Diese Verbindung dient als Vorläufer in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle. Seine Nitrogruppen können als Elektrophile in Substitutionsreaktionen wirken, während die Methoxygruppe als dirigierende Gruppe für die weitere Funktionalisierung dienen kann .
Analytische Chemie
Als analytischer Standard wird diese Verbindung zur Kalibrierung von Instrumenten und Validierung von Methoden in der analytischen Chemie verwendet. Seine klar definierten physikalischen und chemischen Eigenschaften gewährleisten die Genauigkeit und Präzision der analytischen Ergebnisse .
Sprengstoffforschung
Aufgrund seiner Nitrogruppen ist diese Verbindung in der Sprengstoffforschung relevant. Sie kann verwendet werden, um die Eigenschaften von Sprengstoffen zu untersuchen und sicherere Handhabungs- und Nachweismethoden zu entwickeln .
Sicherheits- und Handhabungsprotokolle
Das toxikologische Profil dieser Verbindung ist wichtig für die Entwicklung von Sicherheits- und Handhabungsprotokollen in Forschungs- und Industrieumgebungen. Das Verständnis ihrer Toxizität und Reaktivität hilft bei der Festlegung von Richtlinien zur Vermeidung von Unfällen und Expositionen .
Safety and Hazards
4-Methoxy-3,5-dinitrotoluene is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .
Zukünftige Richtungen
While specific future directions for 4-Methoxy-3,5-dinitrotoluene are not available, research into nitrotoluene compounds continues to be an active area of study. For example, environmentally friendly sample pre-treatment methods for trace determination of nitrotoluene compounds in soil and water samples are being developed .
Wirkmechanismus
Mode of Action
Without specific studies on 4-Methoxy-3,5-dinitrotoluene, it’s difficult to determine its exact mode of action. These reactive species can interact with cellular components, leading to various effects .
Biochemical Pathways
Nitroaromatic compounds can be metabolized by various enzymatic processes, including reduction and conjugation reactions .
Result of Action
Nitroaromatic compounds can cause various toxic effects, including oxidative stress and dna damage .
Action Environment
The action of 4-Methoxy-3,5-dinitrotoluene can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, its stability could be affected by exposure to light or heat .
Biochemische Analyse
Biochemical Properties
4-Methoxy-3,5-dinitrotoluene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with oxygenases, which are enzymes that catalyze the incorporation of oxygen into organic substrates . These interactions are crucial for the oxidative denitration and subsequent ring-fission processes. The compound’s interaction with these enzymes highlights its role in biochemical pathways involving nitro-substituted aromatic compounds .
Cellular Effects
4-Methoxy-3,5-dinitrotoluene has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit cytotoxic effects on carcinoma cell lines, indicating its potential impact on cell viability and proliferation . The compound’s ability to modulate gene expression and cellular metabolism further underscores its significance in biochemical research.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-3,5-dinitrotoluene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as oxygenases, facilitating oxidative denitration . This interaction leads to the activation or inhibition of these enzymes, thereby influencing various biochemical pathways. Additionally, the compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3,5-dinitrotoluene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to 4-Methoxy-3,5-dinitrotoluene in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 4-Methoxy-3,5-dinitrotoluene vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses. These studies highlight the importance of dosage regulation in the use of 4-Methoxy-3,5-dinitrotoluene in biochemical research .
Metabolic Pathways
4-Methoxy-3,5-dinitrotoluene is involved in several metabolic pathways, particularly those related to the degradation of nitro-substituted aromatic compounds. The compound interacts with enzymes such as oxygenases, which facilitate its oxidative denitration and subsequent breakdown . These interactions affect metabolic flux and metabolite levels, underscoring the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-Methoxy-3,5-dinitrotoluene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical activity and its impact on cellular processes.
Subcellular Localization
4-Methoxy-3,5-dinitrotoluene exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in biochemical pathways.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNUPXQONRHUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293473 | |
| Record name | 2,6-Dinitro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29455-11-6 | |
| Record name | 29455-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dinitro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-3,5-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)


![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)